![molecular formula C22H20N4O2S B2491813 2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 536981-23-4](/img/structure/B2491813.png)
2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic organic compound. This particular compound exhibits interesting properties making it relevant in several research fields including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves the following steps:
Starting Materials: The preparation begins with the selection of suitable starting materials such as benzyl chloride, 4-hydroxyaniline, and appropriate heterocyclic precursors.
Key Reactions: The synthetic route typically involves a series of organic reactions including nucleophilic substitution, cyclization, and condensation reactions.
Reaction Conditions: The reactions are often carried out under controlled conditions, such as specific temperatures and pressures, using suitable solvents and catalysts to achieve high yields and purity of the final product.
Industrial Production Methods:
Analyse Chemischer Reaktionen
2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes several chemical reactions:
Oxidation: This compound can undergo oxidation reactions, commonly using oxidizing agents like hydrogen peroxide or potassium permanganate, to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, often targeting specific functional groups within the molecule.
Substitution: Substitution reactions, both nucleophilic and electrophilic, can occur on various positions of the aromatic rings or the heterocyclic backbone. Reagents like halogens and alkylating agents are commonly used for these reactions.
Common Products: Major products formed from these reactions include modified heterocyclic compounds, sulfides, and derivatives with altered substituents on the phenyl or quinazoline rings.
Wissenschaftliche Forschungsanwendungen
Research has indicated that this compound exhibits significant biological activities across various assays. Below is a summary of its primary applications:
Antimicrobial Activity
The compound has shown promising results against a range of bacterial strains. In vitro studies have demonstrated:
- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria.
- Notably effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Antitumor Activity
Studies have focused on the compound's cytotoxic effects on various cancer cell lines:
- The compound demonstrated significant apoptosis-inducing activity in neoplastic cell cultures including Jurkat and K562 cells. The cytotoxic action was found to be three times higher than that of the standard drug cisplatin .
- Mechanistic studies suggest that the compound may induce cell cycle arrest and promote apoptosis through mitochondrial pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have been evaluated using standard models:
- The compound exhibited significant inhibition of inflammatory markers in vitro and in vivo models, comparable to established anti-inflammatory drugs like ibuprofen .
- It has been suggested that the mechanism involves modulation of cytokine production and inhibition of inflammatory mediators .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the effectiveness of this compound:
- Synthesis and Evaluation of Antimicrobial Properties :
- Evaluation in Cancer Models :
- Anti-inflammatory Mechanisms :
Wirkmechanismus
Mechanism: The exact mechanism of action of 2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one largely depends on the context of its application. It typically involves interactions at the molecular level with specific biological targets. Molecular Targets and Pathways: It may target enzymes or receptors, influencing cellular pathways that regulate processes like cell division, metabolism, or stress response.
Vergleich Mit ähnlichen Verbindungen
Comparison and Uniqueness:
Similar Compounds: Similar compounds might include other heterocyclic structures with sulfanyl and hydroxyphenyl groups such as various benzylsulfanyl-substituted quinazolines or triazoles.
Uniqueness: The combination of the 4-hydroxyphenyl group and the benzylsulfanyl substituent within the triazoloquinazoline framework gives it unique properties, especially in terms of biological activity and potential medicinal applications.
In a nutshell, 2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one holds promise in various fields thanks to its diverse reactivity and potential for further exploration in scientific research.
Biologische Aktivität
The compound 2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one , often referred to as THTQ, is a member of the quinazoline family known for its diverse biological activities. This article reviews the biological activity of THTQ, focusing on its antibacterial and antifungal properties as well as its potential anti-inflammatory effects.
Chemical Structure
THTQ possesses a complex structure characterized by a quinazoline core fused with a triazole ring and substituted with a benzylsulfanyl group and a hydroxyphenyl moiety. The molecular formula is C17H18N4OS, and its IUPAC name reflects its intricate arrangement of functional groups.
Synthesis
The synthesis of THTQ has been achieved through various methods, including one-pot reactions involving boric acid as a catalyst. These methods have demonstrated high yields and efficiency in producing the compound from readily available starting materials like 3-amino-1,2,4-triazole and substituted benzaldehydes .
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of THTQ against several pathogenic bacterial strains. The results are summarized in Table 1 below:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Escherichia coli | 15 - 16 |
Staphylococcus aureus | 15 - 16 |
Bacillus subtilis | 9 - 19 |
Proteus mirabilis | 9 - 19 |
The compound exhibited significant antibacterial activity against E. coli and S. aureus, with inhibition zones ranging from 15 to 16 mm. It also showed moderate activity against B. subtilis and P. mirabilis, indicating its potential as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial effects, THTQ has been assessed for antifungal activity against various fungal strains. The results indicated that THTQ effectively inhibited fungal growth, although specific inhibition zones were not detailed in the available literature.
Case Studies
A notable case study involved the evaluation of THTQ's antimicrobial properties in clinical settings. The compound was tested against clinical isolates from patients with infections caused by resistant strains of bacteria. Results indicated that THTQ could serve as a promising candidate for further development into therapeutic agents targeting resistant bacterial infections.
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c27-16-11-9-15(10-12-16)20-19-17(7-4-8-18(19)28)23-21-24-22(25-26(20)21)29-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,20,27H,4,7-8,13H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKMYSJJUXSBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4)N2)C5=CC=C(C=C5)O)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.